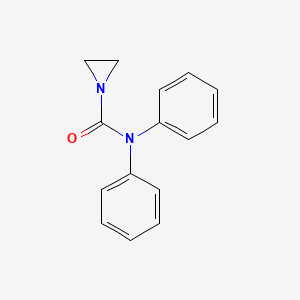
1-Aziridinecarboxamide, N,N-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinecarboxamide, N,N-diphenyl- is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 g/mol It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of 1-Aziridinecarboxamide, N,N-diphenyl- typically involves the reaction of aziridine with diphenylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Aziridinecarboxamide, N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted aziridines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Aziridinecarboxamide, N,N-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Aziridinecarboxamide, N,N-diphenyl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
1-Aziridinecarboxamide, N,N-diphenyl- can be compared with other similar compounds, such as:
1-Aziridinecarboxamide, N,N’- (3,3’-dimethoxy [1,1’-biphenyl]-4,4’-diyl)bis-: This compound has a similar aziridine ring structure but with different substituents, leading to variations in its chemical and biological properties.
1-Aziridinecarboxamide, N,N’- (3,3’-dimethyl [1,1’-biphenyl]-4,4’-diyl)bis-: Another related compound with different substituents, which can affect its reactivity and applications.
The uniqueness of 1-Aziridinecarboxamide, N,N-diphenyl- lies in its specific substitution pattern and the resulting chemical and biological properties that make it suitable for various applications.
Properties
CAS No. |
52204-95-2 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N,N-diphenylaziridine-1-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(16-11-12-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
YFKQVUHZIHDTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















